Serotonin Transporter (SERT) Selectivity Over Dopamine Transporter (DAT): ~350-Fold Window in Rat Brain Synaptosomes
3-Phenoxyazetidine exhibits a pronounced selectivity for the serotonin transporter (SERT) over the dopamine transporter (DAT). In rat brain synaptosome preparations, the compound induced 5-HTT-mediated [³H]5-HT release with an EC₅₀ of 19 nM . By contrast, its inhibitory potency at DAT-mediated [³H]dopamine release was IC₅₀ = 6,660 nM in the same species and tissue preparation , with an independent dataset reporting IC₅₀ = 16,500 nM for inhibition of [³H]dopamine uptake in Wistar rat striatal synaptosomes . The calculated SERT/DAT selectivity ratio is approximately 350- to 870-fold. This profile distinguishes 3-phenoxyazetidine from non-selective monoamine releasers and positions it as a SERT-preferring pharmacological probe. Among 3-aryl-3-arylmethoxyazetidine congeners reported in the literature, SERT selectivity is a class-recognized feature, with the dichloro-substituted derivative 7c achieving Kᵢ = 1.0 nM at SERT; however, the unsubstituted 3-phenoxy variant provides a baseline selectivity window without halogen-dependent metabolic liabilities .
| Evidence Dimension | SERT vs DAT functional activity (transporter selectivity) |
|---|---|
| Target Compound Data | SERT EC₅₀ = 19 nM; DAT IC₅₀ = 6,660 nM (and 16,500 nM in independent assay) |
| Comparator Or Baseline | Same compound tested at SERT vs DAT in rat brain synaptosomes; SERT/DAT ratio ≈ 350–870 |
| Quantified Difference | Approximately 350- to 870-fold more potent at SERT than at DAT |
| Conditions | Rat brain synaptosomes; [³H]5-HT release assay (SERT) and [³H]DA release assay (DAT); curated by ChEMBL / BindingDB |
Why This Matters
A defined SERT/DAT selectivity window is critical for CNS programs targeting serotonergic pathways (e.g., mood disorders, feeding behavior) while minimizing dopaminergic off-target effects; the quantitative ratio enables rational comparator benchmarking during hit-to-lead chemistry.
- [1] BindingDB BDBM50025214 / CHEMBL3330640. 3-Phenoxyazetidine: EC₅₀ 19 nM (SERT, 5-HT release in rat brain synaptosomes); IC₅₀ 6.66E+3 nM (DAT, DA release in rat brain synaptosomes). Curated by ChEMBL, Research Triangle Institute. View Source
- [2] BindingDB PrimarySearch_ki. IC₅₀ = 1.65E+4 nM for inhibition of DAT-mediated [³H]dopamine uptake in Wistar rat striatal synaptosomes by liquid scintillation spectrometry. View Source
- [3] 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Bioorganic & Medicinal Chemistry Letters. Dichloro congener 7c Kᵢ = 1.0 nM at SERT. View Source
